Gallagic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65995-62-2 |
|---|---|
Molecular Formula |
C28H14O18 |
Molecular Weight |
638.4 g/mol |
IUPAC Name |
2-[12-(6-carboxy-2,3,4-trihydroxyphenyl)-6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaen-5-yl]-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C28H14O18/c29-5-1-3(25(39)40)7(17(33)15(5)31)9-13-11-12-14(28(44)46-23(11)21(37)19(9)35)10(20(36)22(38)24(12)45-27(13)43)8-4(26(41)42)2-6(30)16(32)18(8)34/h1-2,29-38H,(H,39,40)(H,41,42) |
InChI Key |
ZASJRRFAYSNSHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)O)C2=C(C(=C3C4=C2C(=O)OC5=C(C(=C(C(=C45)C(=O)O3)C6=C(C(=C(C=C6C(=O)O)O)O)O)O)O)O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Source Materials
Gallagic acid is primarily obtained from ellagitannin-rich plant materials, notably pomegranate (Punica granatum) peel and mesocarp, which contain high levels of complex ellagitannins such as punicalagin and punicalin. These compounds serve as precursors that release this compound upon hydrolysis.
Extraction Techniques
Various extraction methods have been developed to isolate ellagitannins and their derivatives, including this compound, from plant matrices:
Conventional Solvent Extraction: Acidified methanol or aqueous acid mixtures are commonly used to extract ellagitannins from plant materials. Acid-methanol mixtures help solubilize tannins and facilitate subsequent hydrolysis.
Solid–Liquid Dynamic Extraction (SLDE)-Naviglio: A non-conventional, eco-friendly extraction technique involving dynamic solvent compression cycles has been applied to pomegranate peels using ethanol and pomegranate juice as solvents. This method enhances the yield of phenolic compounds, including ellagitannins.
Adsorption on Resin Columns: After initial extraction, polyphenols including ellagitannins can be adsorbed onto macroporous resin columns (e.g., HPD-100, HPD-200, AB-8) to concentrate and purify the compounds before hydrolysis.
Extraction Parameters
Key parameters influencing extraction efficiency include solvent composition, temperature, extraction time, and solid-to-solvent ratio. For example, extraction with 4 M hydrochloric acid at 90 °C for 24 hours has been optimized for hydrolyzing nonextractable ellagitannins to yield this compound and related hydrolysis products.
Hydrolysis and Conversion to this compound
Acid Hydrolysis
This compound is often obtained by acid hydrolysis of ellagitannins such as punicalagin and punicalin. The hydrolysis breaks the ester bonds linking hexahydroxydiphenoyl groups to glucose cores, releasing this compound dilactone and related compounds.
Conditions: Hydrolysis is typically performed using strong acids such as concentrated hydrochloric acid or acetic acid under controlled temperature (e.g., 90 °C) and time (up to 24 hours).
Hydrolysis Products: The main hydrolysis products include ellagic acid, gallic acid, sanguisorbic acid dilactone, valoneic acid dilactone, and this compound dilactone.
Biotransformation by Microorganisms
Selected lactic acid bacteria strains have demonstrated the ability to biodegrade punicalagin into ellagic acid and this compound through enzymatic hydrolysis. This biological approach offers a mild alternative to chemical hydrolysis and may allow selective production of this compound.
Mechanism: Punicalagin is first hydrolyzed to punicalin and hexahydroxydiphenic acid; the latter lactonizes to ellagic acid, while punicalin further hydrolyzes to glucose and this compound.
Strain Specificity: The efficiency of conversion varies by bacterial strain and fermentation conditions such as temperature and time.
Purification and Isolation
Resin Adsorption and Elution
Following hydrolysis, this compound-containing solutions are subjected to purification steps:
Crystallization
The concentrated extract is subjected to hydrothermal melting, clarification, and controlled cooling with the addition of crystal seeds to induce crystallization of this compound:
| Step | Conditions | Outcome |
|---|---|---|
| Hydrothermal melt | Heating to dissolve extract | Clarified this compound solution |
| Cooling | 4–15 °C with crystal seeds added | Formation of this compound crystals |
This crystallization step yields this compound in a purified, solid form suitable for further use.
Spray Drying and Carriers
For commercial extract preparation, spray drying is employed to obtain dry powders of this compound-rich extracts. Carriers such as maltodextrins or soluble fibers may be added to stabilize the powder and improve handling.
Comparative Data on Preparation Methods
Summary of Research Findings
This compound is primarily prepared by hydrolysis of ellagitannins extracted from pomegranate and similar plants.
Chemical hydrolysis using strong acids at elevated temperatures is the most established method, yielding this compound along with related compounds.
Emerging biotransformation methods using probiotic bacteria offer a selective and mild alternative.
Purification involves resin adsorption, solvent extraction, and crystallization or drying techniques to obtain high-purity this compound.
Extraction and hydrolysis conditions significantly affect yield and purity, with optimized protocols achieving reproducible results validated across multiple laboratories.
Chemical Reactions Analysis
Types of Reactions: Gallagic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur in the presence of halogens or other electrophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as esters and lactones .
Scientific Research Applications
Gallagic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other polyphenolic compounds.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized as a natural food preservative due to its high antioxidant activity.
Mechanism of Action
Comparison with Similar Compounds
Key Observations :
- Unlike punicalagin (a macrocyclic ellagitannin), this compound lacks glucose cores but shares metabolic pathways, often serving as an intermediate in ellagitannin hydrolysis .
Metabolic Pathways and Bioavailability
- Hydrolysis : this compound is released during the hydrolysis of hydrolysable tannins (e.g., punicalagin) alongside ellagic acid . In Terminalia oblongata, it exists as this compound dilactone (terminalin) .
- Biotransformation : Enzymatic degradation of punicalagin proceeds via punicalin → this compound → ellagic acid → urolithins (gut microbiota metabolites) . This pathway highlights this compound’s transient role in systemic bioavailability compared to urolithins, which exhibit prolonged circulation .
Neuroprotective Effects
Anticancer Activity
- Breast Cancer : this compound inhibits aromatase (IC₅₀ = 4.7 µM), a key enzyme in estrogen synthesis, though urolithin B (IC₅₀ = 2.35 µM) is more potent .
- Colon Cancer : this compound and urolithin A suppress HCT-116 colon cancer proliferation via CDKN1A upregulation, mirroring ellagic acid’s chemopreventive mechanisms .
Antioxidant and Anti-inflammatory Effects
- This compound’s multiple phenolic groups enhance free radical scavenging, but its activity is less documented than ellagic acid, which directly chelates metals and upregulates endogenous antioxidants .
Q & A
Basic Research Questions
Q. What chromatographic methods are recommended for isolating and quantifying Gallagic acid in plant extracts or biological matrices?
- Methodology : High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is widely used. For example, a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B) in gradient elution (e.g., 10–90% B over 30 minutes) can achieve baseline separation. This compound elutes at ~3.67 minutes under these conditions, with a molecular ion peak at m/z 600.9891 (negative mode) for confirmation . Validate the method using spiked recovery experiments (85–110%) and linearity tests (R² ≥ 0.995) .
Q. How can researchers ensure the stability of this compound in experimental solutions under varying pH and temperature conditions?
- Methodology : Conduct stability studies by incubating this compound in buffers (pH 2–9) at 25°C and 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λmax ~260 nm) or LC-MS. For example, acidic conditions (pH < 4) may enhance stability, while alkaline conditions (pH > 7) accelerate hydrolysis. Use cryopreservation (-80°C) with antioxidants (e.g., 0.1% ascorbic acid) for long-term storage .
Q. What in vitro assays are suitable for preliminary screening of this compound’s antioxidant activity?
- Methodology : Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay (IC50 values) and FRAP (ferric reducing antioxidant power) assay. Normalize results against Trolox or ascorbic acid standards. For cell-based models, the ROS (reactive oxygen species) inhibition assay in H2O2-stressed HepG2 cells with flow cytometry analysis is recommended .
Advanced Research Questions
Q. What mechanistic approaches can elucidate this compound’s anti-proliferative effects in estrogen-responsive breast cancer models?
- Methodology :
Kinetic Analysis : Perform live-cell aromatase inhibition assays (e.g., MCF-7aro cells) to measure mixed inhibition patterns (e.g., Ki values via Lineweaver-Burk plots) .
Pathway Mapping : Use RNA-seq or Western blotting to assess key targets (e.g., ERα, PI3K/AKT) and apoptosis markers (caspase-3/7 activation).
Metabolite Profiling : Track this compound derivatives (e.g., urolithins) using UPLC-QTOF-MS to correlate bioactivity with metabolic transformation .
Q. How can researchers resolve contradictions in this compound’s bioavailability between in vitro and in vivo models?
- Methodology :
- Comparative Absorption Studies : Use Caco-2 cell monolayers for in vitro permeability (Papp values) and compare with in vivo pharmacokinetics in rodents (plasma AUC0–24h via tail vein sampling).
- Synergistic Formulations : Co-administer with bioavailability enhancers (e.g., piperine) or nanoencapsulation (e.g., alginate nanoparticles) to improve solubility .
- Metabolomics : Analyze fecal and urinary metabolites to identify microbial transformation products (e.g., urolithins) that may account for divergent bioactivity .
Q. What experimental designs are optimal for studying this compound’s synergistic effects with other polyphenols in combinatorial therapies?
- Methodology :
- Isobologram Analysis : Determine combination indices (CI) for this compound with ellagic acid or resveratrol using the Chou-Talalay method in dose-response matrices (e.g., 0.1–100 µM).
- Transcriptomic Profiling : Apply RNA-seq to identify co-regulated pathways (e.g., Nrf2-ARE signaling) and validate via CRISPR/Cas9 knockout models .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported IC50 values for this compound across different antioxidant assays?
- Methodology :
Standardize Protocols : Ensure consistent solvent systems (e.g., DMSO concentration ≤0.1%) and incubation times.
Cross-Validation : Compare results from multiple assays (DPPH, ORAC, ABTS) and normalize to a common standard (e.g., gallic acid equivalents).
Control for Interfering Compounds : Pre-treat samples with solid-phase extraction (SPE) to remove pigments or sugars that may confound absorbance readings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
